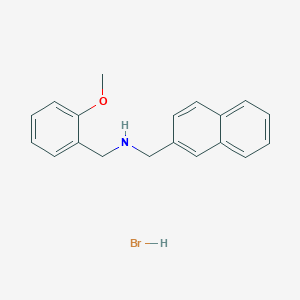

(2-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide

Description

(2-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide is a secondary amine hydrobromide salt characterized by a 2-methoxybenzyl group and a 2-naphthylmethyl substituent attached to the nitrogen atom. Its structural features—a methoxy-substituted benzyl group and a bulky naphthylmethyl moiety—distinguish it from related compounds, influencing its physicochemical properties and biological activity.

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-1-naphthalen-2-ylmethanamine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO.BrH/c1-21-19-9-5-4-8-18(19)14-20-13-15-10-11-16-6-2-3-7-17(16)12-15;/h2-12,20H,13-14H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFAOHPFAYXNHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCC2=CC3=CC=CC=C3C=C2.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609406-39-4 | |

| Record name | 2-Naphthalenemethanamine, N-[(2-methoxyphenyl)methyl]-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609406-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide typically involves the following steps:

Starting Materials: The synthesis begins with 2-methoxybenzylamine and 2-naphthylmethylamine.

Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as palladium on carbon, under an inert atmosphere.

Formation of the Hydrobromide Salt: The resulting amine is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of (2-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield secondary amines.

Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted benzyl or naphthyl derivatives.

Scientific Research Applications

(2-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and naphthyl groups contribute to its binding affinity and specificity. The compound may modulate signaling pathways by inhibiting or activating key enzymes, leading to downstream biological effects.

Comparison with Similar Compounds

Key Structural Attributes :

- 2-Naphthylmethyl Group : A bulky aromatic system that may improve lipophilicity and influence binding affinity in biological systems.

Comparison with Similar Compounds

Structural Analogs

The following table highlights structural analogs and their distinguishing features:

Pharmacological Activity

- Anticancer Potential: The thiazole-containing analog in exhibits potent cytotoxicity against leukemia cells (IC₅₀: 7.5–8.9 μg/mL), attributed to its heterocyclic core and methoxyphenyl group. In contrast, (2-methoxybenzyl)(2-naphthylmethyl)amine hydrobromide lacks a heterocycle but may leverage its naphthyl group for DNA intercalation or receptor binding .

- Cardioprotective Effects : Compounds with methoxybenzyl groups (e.g., ) demonstrate dual cardioprotective and anticancer properties, suggesting that the methoxy group may enhance therapeutic versatility .

Physicochemical Properties

- Solubility: The methoxy group in the target compound improves aqueous solubility compared to non-polar analogs like [Benzyl-(2-naphthylmethyl)-propargyl]-amine (15) .

- Stability : Hydrobromide salts generally exhibit higher stability and crystallinity than free bases, as seen in and .

Biological Activity

(2-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a methoxybenzyl group and a naphthylmethyl group. This structural configuration is believed to influence its interactions with biological targets.

The biological activity of (2-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide may be attributed to its ability to modulate various biological pathways. The compound is thought to interact with specific receptors and enzymes, leading to downstream effects that can alter cellular processes.

Potential Mechanisms:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurotransmission.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular metabolism.

Biological Activity

Research indicates that (2-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties. It has been investigated for its effects against various bacterial strains.

- Cytotoxic Effects : Some studies have reported cytotoxic effects on cancer cell lines, indicating potential for use in cancer therapy.

Research Findings and Case Studies

Several studies have explored the biological activity of (2-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide:

-

Antimicrobial Studies :

- In vitro tests demonstrated that the compound showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, it was effective against Staphylococcus aureus and Escherichia coli .

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL - Cytotoxicity Assays :

- Mechanistic Insights :

Q & A

Q. How is human exposure risk assessed during preclinical development?

- Methodological Answer :

- ADMET profiling : Calculate bioavailability (Rule of Five), CYP450 inhibition (e.g., CYP2D6 IC₅₀), and hERG channel blockade (patch-clamp).

- In silico toxicology : Use Derek Nexus to predict mutagenicity alerts from the naphthyl moiety .

- Threshold of toxicological concern (TTC) : Apply EMA guidelines for impurities (<1.5 μg/day for ≤1 year exposure) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.